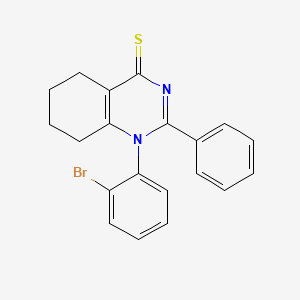

1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-95-3) is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinazoline scaffold fused with a thione group at position 4. The molecule is substituted at position 1 with a 2-bromophenyl group and at position 2 with a phenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science . The bromine atom at the ortho position of the phenyl ring may enhance intermolecular interactions (e.g., halogen bonding) and influence reactivity in synthetic pathways .

Properties

CAS No. |

62721-94-2 |

|---|---|

Molecular Formula |

C20H17BrN2S |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |

InChI |

InChI=1S/C20H17BrN2S/c21-16-11-5-7-13-18(16)23-17-12-6-4-10-15(17)20(24)22-19(23)14-8-2-1-3-9-14/h1-3,5,7-9,11,13H,4,6,10,12H2 |

InChI Key |

YMDCYDLTOLROAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Br)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS No. 62721-94-2) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is C17H16BrN3S. The compound features a tetrahydroquinazoline core with a bromophenyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinazoline derivatives. The thione group in 1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is believed to enhance its efficacy against bacterial strains.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Against Cancer Cell Lines

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Activity

The anti-inflammatory effects are likely mediated through inhibition of NF-kB signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested several quinazoline derivatives for antimicrobial activity. The results indicated that derivatives with electron-withdrawing groups like bromine showed enhanced activity against resistant strains of bacteria.

- Anticancer Screening : In a comparative study of various quinazoline derivatives against MCF7 cells, the compound was among the top three most effective agents, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroquinazoline-4(1H)-thione scaffold is versatile, with modifications at positions 1 and 2 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogues:

Substituent Variations and Molecular Properties

Crystallographic and Electronic Properties

- The bromine atom in the target compound may influence crystal packing via halogen bonding, as seen in brominated aromatics .

- Furan and benzyl substituents introduce distinct electronic profiles: furan’s oxygen atom enhances polarity, while benzyl groups favor hydrophobic interactions .

- Methyl groups (e.g., in o-tolyl derivatives) create steric effects that could reduce reactivity at the thione site .

Q & A

Q. What are the established synthetic routes for 1-(2-Bromophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves cyclocondensation of thiourea, β-ketoesters, and aldehydes/ketones under acidic conditions. For example, similar quinazoline-thiones have been synthesized using ethanol as a solvent and hydrochloric acid as a catalyst at reflux temperatures (~80°C) . Post-synthesis purification often employs column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the product with high purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : and NMR are critical for confirming the structure, with aromatic protons (6.5–8.5 ppm) and thiocarbonyl sulfur (C=S) resonances (~200 ppm in ) being diagnostic .

- X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve the bicyclic quinazoline-thione core, confirming bond lengths (e.g., C–S ≈ 1.68 Å) and dihedral angles between substituents (e.g., bromophenyl vs. phenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict nucleophilic/electrophilic sites. Molecular docking studies against targets (e.g., calcium channels, kinases) can identify potential binding modes, leveraging structural analogs with known calcium antagonist or anticancer activities .

Q. What strategies address discrepancies in reported synthetic yields or bioactivity data?

- Reaction Optimization : Varying catalysts (e.g., p-TsOH vs. HCl), solvents (polar aprotic vs. protic), or microwave-assisted synthesis can improve yields .

- Bioactivity Validation : Use standardized assays (e.g., MTT for cytotoxicity, patch-clamp for ion channel modulation) to resolve contradictions. For example, calcium antagonist activity in rat ileum models may require testing at multiple concentrations to establish dose-response curves .

Q. What are the structure-activity relationship (SAR) insights for quinazoline-thione derivatives?

- The 2-bromophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, while the tetrahydroquinazoline core stabilizes planar conformations critical for target binding.

- Thiocarbonyl (C=S) groups improve metabolic stability compared to carbonyl analogs but may reduce solubility, necessitating formulation studies .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogues

| Parameter | 4-(4-Bromophenyl)-5-oxo-octahydroquinazoline-2-thione | 2-Phenyl-tetrahydroimidazo-benzothiazole |

|---|---|---|

| Space group | Monoclinic, | Triclinic, |

| Bond length (C–S) | 1.682 Å | 1.674 Å |

| Dihedral angle (aryl) | 85.3° | 78.9° |

Q. Table 2. Optimized Reaction Conditions for Quinazoline-Thiones

| Parameter | Biginelli Reaction | Multi-Step Synthesis |

|---|---|---|

| Solvent | Ethanol | Dichloromethane/THF |

| Catalyst | HCl | p-TsOH |

| Temperature | 80°C (reflux) | 40–60°C |

| Purification | Column chromatography | Recrystallization (EtOH) |

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in modulating electronic effects via time-resolved spectroscopy or kinetic isotope experiments.

- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro bioactivity and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.